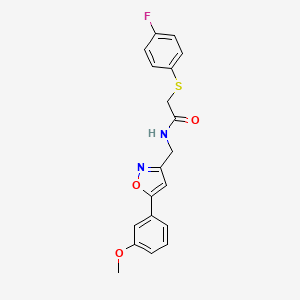

2-((4-fluorophenyl)thio)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-24-16-4-2-3-13(9-16)18-10-15(22-25-18)11-21-19(23)12-26-17-7-5-14(20)6-8-17/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULSOESYYKEWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Acetamide Derivatives with Heterocyclic Cores

(a) Thiadiazole-Based Acetamides ()

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share the acetamide backbone but differ in their heterocyclic cores (1,3,4-thiadiazole vs. isoxazole). Key comparisons:

- Synthesis Yields : These analogs were synthesized in yields ranging from 68% to 88%, suggesting efficient synthetic routes for acetamide-thioether hybrids .

(b) Thiazolotriazole Derivatives ()

Compounds like 2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) incorporate a thiazolotriazole scaffold. While these molecules retain the acetamide-thioether motif, the thiazolotriazole core introduces additional nitrogen atoms, which may enhance binding to biological targets (e.g., enzymes or receptors) .

(c) Isoxazole-Oxadiazole Hybrids ()

The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS: 2034420-26-1) shares the 4-fluorophenylthio and isoxazole groups but replaces the acetamide-linked isoxazole with a 1,2,4-oxadiazole ring. This modification could alter electronic properties and bioavailability .

(a) Substituent Effects on Activity

- Fluorine vs. Chlorine : The 4-fluorophenylthio group in the target compound may offer better metabolic stability compared to chlorine-substituted analogs (e.g., 5j in ), as fluorine is less prone to forming reactive metabolites .

(b) CD73 Inhibitors ()

The compound 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide demonstrated potent CD73 inhibition, reversing adenosine-mediated immune suppression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4-fluorophenyl)thio)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for the thioether linkage and coupling of the isoxazole moiety. Key steps:

- Thioacetamide formation : React 4-fluorothiophenol with chloroacetyl chloride under basic conditions (pH 8–9) .

- Isoxazole coupling : Use a Sonogashira or Huisgen cycloaddition to attach the 5-(3-methoxyphenyl)isoxazole group .

- Optimization : Monitor reactions via TLC and adjust solvents (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm aromatic protons (δ 6.5–8.0 ppm for fluorophenyl/isoxazole) and acetamide carbonyl (δ ~170 ppm in NMR) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 413.3) .

- Elemental Analysis : Validate C, H, N, S, and F content .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Use MTT or resazurin-based cytotoxicity assays (e.g., IC against cancer cell lines like MCF-7 or HepG2) .

- Enzyme inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .

- Antimicrobial screening : Perform broth microdilution assays against S. aureus or E. coli .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl rings) influence biological activity and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on target binding .

- Pharmacokinetics : Compare logP (via shake-flask method) and metabolic stability (using liver microsomes) .

- Case Example : Fluorine enhances membrane permeability but may reduce metabolic half-life compared to chlorine analogs .

Q. How can contradictory data in literature (e.g., conflicting IC values) be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Replicate synthesis : Verify compound purity and stereochemistry, as impurities in the isoxazole ring can skew results .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) and statistical tools (ANOVA) .

Q. What strategies are effective for improving the selectivity of this compound toward a specific biological target?

- Methodological Answer :

- Molecular docking : Model interactions with COX-2 or EGFR kinase to identify critical binding residues .

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .

- Fragment replacement : Substitute the thioether group with sulfone or sulfoxide to modulate electronic properties .

Q. How can researchers address low solubility or bioavailability in preclinical models?

- Methodological Answer :

- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

- Prodrug design : Introduce ester or amide prodrug moieties cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.